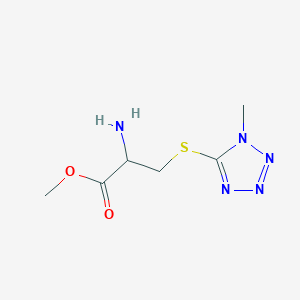methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate
CAS No.:
Cat. No.: VC18136806
Molecular Formula: C6H11N5O2S
Molecular Weight: 217.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H11N5O2S |
|---|---|
| Molecular Weight | 217.25 g/mol |
| IUPAC Name | methyl 2-amino-3-(1-methyltetrazol-5-yl)sulfanylpropanoate |
| Standard InChI | InChI=1S/C6H11N5O2S/c1-11-6(8-9-10-11)14-3-4(7)5(12)13-2/h4H,3,7H2,1-2H3 |
| Standard InChI Key | UKZSJTIOUAILGJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN=N1)SCC(C(=O)OC)N |
Introduction
Synthesis and Purification
Tetrazole Synthesis
The 1-methyl-1H-tetrazol-5-amine precursor is synthesized via methylation of 5-aminotetrazole. A common method involves reacting 5-aminotetrazole monohydrate with dimethyl sulfate in alkaline aqueous conditions, yielding a mixture of 1-methyl-1H-tetrazol-5-amine (51% yield) and its 2-methyl isomer (25% yield) . The isomers are separated via differential solubility in methylene chloride and isopropanol .
Thiolation and Cysteine Conjugation
To form the thioether bond, the tetrazole amine is converted to a thiolate intermediate. This is achieved by reacting 1-methyl-1H-tetrazol-5-amine with thiophosgene or via hydrogenolysis of a protected thiol precursor. The resulting thiolate (e.g., 1-methyl-1H-tetrazole-5-thiolate) is then alkylated with methyl cysteinate hydrochloride under basic conditions .
Example Reaction:
Purification Techniques
-
Chromatography: Silica gel chromatography using ethyl acetate/hexane gradients removes unreacted starting materials.
-
Crystallization: Recrystallization from isopropanol/water mixtures (3:7 v/v) yields high-purity product .
Physicochemical Properties
Solubility and Partitioning
| Property | Value | Method | Source |
|---|---|---|---|
| Log P (octanol/water) | -0.56 (consensus) | XLOGP3 | |
| Aqueous Solubility | 242 mg/mL (25°C) | SILICOS-IT | |
| GI Absorption | High | Boiled Egg |
The compound’s solubility profile suggests suitability for oral formulations, though ester hydrolysis in vivo may limit bioavailability.
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): δ 4.03 ppm (s, 3H, tetrazole-CH₃), δ 3.72 ppm (s, 3H, ester-CH₃), δ 3.25–3.40 ppm (m, 2H, cysteine-CH₂) .
-
¹³C NMR: δ 167.8 ppm (tetrazole-C), δ 52.1 ppm (ester-CH₃), δ 40.5 ppm (cysteine-Cα) .
Applications in Pharmaceutical Research
Bioisosteric Replacement
The tetrazole moiety serves as a bioisostere for carboxylic acids, improving metabolic stability in drug candidates. For example, tetrazole-containing analogs of ACE inhibitors exhibit prolonged half-lives .
Prodrug Development
The methyl ester group enhances membrane permeability, enabling the compound to act as a prodrug. In vivo esterase cleavage releases free cysteine, which participates in glutathione synthesis and redox regulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume